molecular formula C12H14N4OS B14390316 N-Methyl-N'-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea CAS No. 89623-58-5

N-Methyl-N'-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea

Cat. No.: B14390316
CAS No.: 89623-58-5
M. Wt: 262.33 g/mol
InChI Key: LVAGYPFWRAXNLM-UHFFFAOYSA-N
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Description

N-Methyl-N’-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a sulfanylidene group attached to a tetrahydropyridazinyl ring, which is further connected to a phenyl group and a urea moiety. The presence of these functional groups makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea typically involves multi-step organic reactions. One common method includes the condensation of N-methylurea with 4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the tetrahydropyridazinyl ring or the sulfanylidene group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sul

Properties

CAS No.

89623-58-5

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

1-methyl-3-[4-(6-sulfanylidene-4,5-dihydro-1H-pyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C12H14N4OS/c1-13-12(17)14-9-4-2-8(3-5-9)10-6-7-11(18)16-15-10/h2-5H,6-7H2,1H3,(H,16,18)(H2,13,14,17)

InChI Key

LVAGYPFWRAXNLM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)C2=NNC(=S)CC2

Origin of Product

United States

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